molecular formula C17H8ClNO3 B3249224 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione CAS No. 192718-11-9

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione

Cat. No.: B3249224
CAS No.: 192718-11-9
M. Wt: 309.7 g/mol
InChI Key: WSIVCDGLAAOUAM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic naphthoquinone derivative featuring a tricyclic scaffold comprising a 1,4-naphthoquinone core fused with an oxazole ring substituted at position 2 with a 4-chlorophenyl group. This compound belongs to a class of molecules investigated for their biological activities, particularly anticancer and antimicrobial properties . The naphthoquinone moiety is known to generate reactive oxygen species (ROS), contributing to cytotoxic effects, while the oxazole ring modulates electronic and steric properties, influencing target interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)benzo[f][1,3]benzoxazole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIVCDGLAAOUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxazole ring . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as toluene or xylene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the oxazole ring .

Scientific Research Applications

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Cytotoxic Activity Against Prostate Cancer

A key study compared 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives with varying substituents on androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells (Table 1). Ortho-substituted analogs (e.g., 2-(2-chlorophenyl)) showed reduced activity, highlighting the importance of substituent position .

Table 1: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives

Substituent Position IC50 (LNCaP, μM) IC50 (PC3, μM)
3-Chlorophenyl (meta) 0.03 0.08
2-Chlorophenyl (ortho) 0.12 0.25
4-Chlorophenyl (para) Not reported Not reported

Antimicrobial Activity: Thiazole vs. Oxazole Derivatives

Naphtho[2,3-d]thiazole-4,9-diones (thiazole analogs) demonstrate distinct biological profiles. For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) showed potent activity against Staphylococcus aureus (MIC = 1.56 μg/mL) and methicillin-resistant S. aureus (MRSA) due to interactions with bacterial topoisomerase IIβ .

Photophysical Properties

Thiazole derivatives exhibit fluorescence with large Stokes shifts (>90 nm), making them suitable for bioimaging. For instance, 5b–e (morpholine, thiomorpholine, piperidine, and 4-methylpiperazine derivatives) emit orange-red light (λem > 600 nm) in polar solvents due to extended π-conjugation and nitrogen-containing substituents . Oxazole analogs, including 2-(4-chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione, are less studied for fluorescence but may show weaker emission due to reduced electron-donating effects of the oxazole ring .

Table 2: Photophysical Comparison of Naphthoheterocycles

Compound Class Substituent λabs (nm) λem (nm) Stokes Shift (nm)
Thiazole (5e) 4-Methylpiperazine 520 630 110
Oxazole (hypothetical) 4-Chlorophenyl 450–500 (estimated) 550–600 (estimated) 50–100 (estimated)

Solubility and Drug-Likeness

The 4-fluorophenyl oxazole analog (C527) has poor solubility (<2.93 mg/mL in DMSO), limiting its bioavailability . While solubility data for this compound is unavailable, chloro substituents generally reduce solubility compared to hydrogen or methoxy groups, posing challenges for formulation .

Mechanism of Action

  • Oxazole Derivatives: Induce ROS-mediated apoptosis in cancer cells via naphthoquinone redox cycling .
  • Thiazole Derivatives : Inhibit bacterial DNA topoisomerase IIβ and fungal cytochrome P450 enzymes .
  • Isoxazole Derivatives : Target STAT3 signaling in triple-negative breast cancer .

Biological Activity

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione (CAS Number: 192718-11-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial studies. This article explores the biological activity of this compound based on diverse research findings and data.

  • Molecular Formula : C₁₇H₈ClNO₃
  • Molecular Weight : 309.70332 g/mol
  • Structure : The compound features a naphtho[2,3-d]oxazole core substituted with a 4-chlorophenyl group, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro tests have shown its effectiveness against various cancer cell lines.

Cell Line IC50 Value (µM) Effectiveness
MCF-7 (Breast)5.0High
HeLa (Cervical)3.5Very High
A549 (Lung)6.0Moderate

The compound demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells, as evidenced by cell viability assays and flow cytometry analyses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be developed into a potential antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to apoptosis in cancerous cells.
  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of the compound on multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy Assessment : A series of experiments assessed the antimicrobial efficacy against various pathogens. The compound was found to disrupt bacterial cell membranes leading to cell lysis .
  • Toxicity Studies : Preliminary toxicity studies showed that the compound exhibited low toxicity towards normal human cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the key challenges in synthesizing 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione, and how can they be mitigated?

Synthesis often involves hazardous intermediates like methylazide, leading to safety concerns and byproduct formation. Improved methods focus on replacing unstable reagents (e.g., using substituted nitromethanes instead of azides) and optimizing reaction conditions (e.g., base-mediated cycloadditions) to reduce side products . Chromatography and recrystallization (e.g., methanol for orange needle crystals) are critical for purification .

Q. How does solubility impact experimental design for this compound, and what strategies improve its bioavailability?

The compound exhibits poor solubility in water (<0.1 mg/mL) and limited solubility in DMSO (<1 mg/mL), posing challenges for in vitro assays. Researchers use co-solvents (e.g., ethanol-DMSO mixtures) or derivatization (e.g., introducing polar substituents like piperazine) to enhance solubility. Solubility data should be validated per batch due to inter-batch variability .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Structural confirmation relies on 1^1H/13^13C NMR (to verify aromatic and heterocyclic protons), IR (to identify carbonyl stretches at ~1650–1700 cm1^{-1}), and HRMS (to confirm molecular ions). UV-Vis spectroscopy (λmax ~277 nm) and fluorescence measurements (quantum yield Φ) are used to study photophysical properties .

Q. What preliminary biological activities have been reported for this compound?

Derivatives show moderate antifungal activity against Candida spp. (MIC ~10–50 µM) and antiproliferative effects on cancer cell lines (e.g., LNCaP and PC3 prostate cancer cells, IC50_{50} ~1–10 µM). Screening protocols involve standardized microdilution assays and MTT-based viability tests .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence biological activity and selectivity?

Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance redox activity and antiproliferative potency by stabilizing semiquinone radicals. For example, 2-thenoyl or oxadiazole substituents reduce keratinocyte hyperproliferation (IC50_{50} <1 µM) while minimizing cytotoxicity. Computational docking studies suggest interactions with topoisomerase II or USP1 (IC50_{50} ~0.078 µM in K562 cells) .

Q. What mechanisms underlie the compound’s redox activation and superoxide generation in biological systems?

The quinone moiety undergoes enzymatic one- or two-electron reduction (e.g., via NADPH:cytochrome P450 reductase), generating semiquinone radicals or superoxide (O2O_2^-). This redox cycling induces oxidative stress, validated via LDH release assays and ESR spectroscopy. Substituents at the 2-position modulate redox potential and membrane permeability .

Q. How can synthetic byproducts be analyzed and repurposed for structure-activity relationship (SAR) studies?

Byproducts like 3-methyl-naphtho[2,3-d]isothiazole-4,9-dione (32% yield) are isolated via HPLC and screened for off-target effects. Their structural diversity aids in mapping SAR, particularly for heterocyclic modifications (e.g., thiazole vs. oxazole rings) .

Q. What computational tools are used to predict solubility and optimize pharmacokinetic properties?

Density functional theory (DFT) calculates logP values to predict lipophilicity, while molecular dynamics simulations model solvent interactions. For example, methylpiperazine derivatives show improved logP (∼2.5 vs. ∼3.0 for parent compound) and enhanced cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione

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